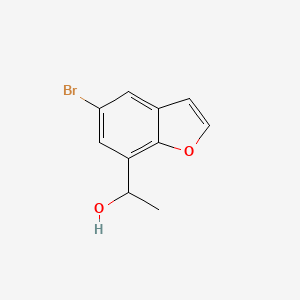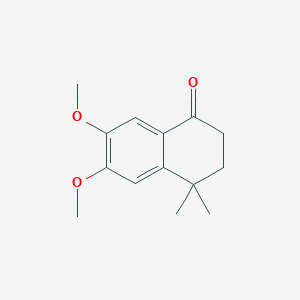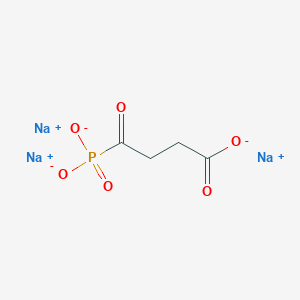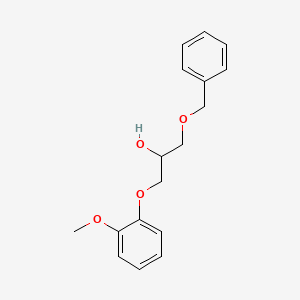
Ammonium tricosafluorododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium tricosafluorododecanoate is an organic compound with the molecular formula C12H4F23NO2 and a molecular weight of 631.13 g/mol . It is a white solid that is slightly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a surfactant and lubricant in various industrial applications .
Méthodes De Préparation
Ammonium tricosafluorododecanoate is typically synthesized through a fluorination reaction. The most common method involves reacting dodecanoic acid with hydrogen fluoride, followed by neutralization with ammonia to form the ammonium salt . The reaction conditions usually require controlled temperatures and pressures to ensure the complete fluorination of the dodecanoic acid.
In industrial settings, the production of this compound involves large-scale fluorination reactors where dodecanoic acid is continuously fed and reacted with hydrogen fluoride. The resulting product is then neutralized with ammonia and purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Ammonium tricosafluorododecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ammonium tricosafluorododecanoate has a wide range of applications in scientific research:
Biology: This compound is utilized in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ammonium tricosafluorododecanoate involves its interaction with molecular targets through its fluorinated chains. These interactions can disrupt lipid membranes, leading to changes in membrane permeability and function. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of micelles and other structures that can encapsulate and transport various molecules .
Comparaison Avec Des Composés Similaires
Ammonium tricosafluorododecanoate is unique due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include:
Ammonium perfluorooctanoate: Another fluorinated surfactant with similar properties but a shorter carbon chain.
Ammonium perfluorononanoate: Similar in structure but with a different chain length, affecting its solubility and reactivity.
Ammonium perfluorodecanoate: Shares similar applications but differs in its physical and chemical properties due to the variation in chain length.
These compounds are used in similar applications but differ in their specific properties and performance characteristics.
Propriétés
Numéro CAS |
3793-74-6 |
|---|---|
Formule moléculaire |
C12H4F23NO2 |
Poids moléculaire |
631.13 g/mol |
Nom IUPAC |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |
InChI |
InChI=1S/C12HF23O2.H3N/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35;/h(H,36,37);1H3 |
Clé InChI |
CZSJYNHKKNEDDD-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)









![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)

